methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate
Description
Historical Development of Triazole-Piperidine Hybrid Compounds
The historical trajectory of triazole-piperidine hybrids is rooted in the independent exploration of both pharmacophores. Triazoles, first described by Bladin in 1885, gained prominence in the 1940s with the discovery of their antifungal properties. Early azole derivatives like fluconazole and itraconazole revolutionized antifungal therapy by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Parallelly, piperidine emerged as a privileged scaffold in central nervous system (CNS) therapeutics due to its conformational flexibility and ability to mimic natural alkaloids.
The convergence of these two motifs began in the early 2000s, driven by the need to overcome drug resistance in fungal pathogens. Researchers observed that piperazine linkers in triazole-thiazolidine hybrids enhanced antifungal potency against Candida auris (MIC: 0.003–0.5 µg/mL). This inspired the design of simpler piperidine-triazole systems, where the piperidine ring serves as both a spacer and a pharmacophoric element. The specific compound methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate represents an evolution of this approach, optimizing molecular weight (281.31 g/mol) and logP for improved bioavailability.
Significance in Heterocyclic Medicinal Chemistry
The structural synergy between triazole and piperidine confers unique advantages:
- Enzyme Inhibition : The 1,2,3-triazole moiety coordinates with heme iron in cytochrome P450 enzymes, as demonstrated in voriconazole’s binding to CYP51. Molecular modeling suggests similar interactions for piperidine-linked triazoles, potentially disrupting fungal ergosterol synthesis.
- Scaffold Versatility : Piperidine’s chair conformation enables optimal spatial arrangement of substituents. For instance, the methyl carboxylate group at position 1 enhances water solubility, while the carboxamido linker at position 4 facilitates target engagement.
- Resistance Mitigation : Hybrid compounds like L-173 (a related triazole-piperazine derivative) show reduced induction of efflux pumps compared to classical azoles, with Pdr5 levels 50% lower than those induced by fluconazole.
Recent studies on analogous structures reveal broad-spectrum potential. A piperidine-triazole-isoxazole hybrid demonstrated IC~50~ = 3.8 µM in disrupting PUMA/Bcl-xL protein-protein interactions, a key mechanism in cancer cell apoptosis. These findings underscore the therapeutic versatility of such hybrids.
Research Trends in 1,2,3-Triazole and Piperidine Derivatives
Current synthetic and analytical approaches emphasize three key areas:
Synthetic Methodologies
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains pivotal for constructing 1,4-disubstituted triazoles. The target compound’s 1-methyl-1H-1,2,3-triazole-4-carboxamide group likely originates from a Huisgen cycloaddition between a propiolamide and methyl azide.
- Piperidine Functionalization : N-carboxylation via chloroformate esters is a common strategy, as seen in the methyl 1-piperidinecarboxylate moiety. Recent advances employ flow chemistry to optimize the acylation of piperidine’s secondary amine.
Computational Design
Molecular docking studies of triazole-piperidine hybrids reveal:
- Hydrophobic interactions between the piperidine ring and CYP51’s active site
- Hydrogen bonding between the carboxamido linker and ERG11’s Thr315 residue
These insights guide rational modifications, such as halogen incorporation at the triazole’s para position to enhance binding affinity.
Biological Evaluation
While direct data on the target compound is limited, related structures show:
Current Research Landscape and Knowledge Gaps
Despite progress, critical challenges remain:
- Synthetic Optimization : Current yields for piperidine-triazole amidation rarely exceed 60%. Scalable methods using TBTU or HATU coupling agents require refinement.
- Mechanistic Elucidation : The exact role of the methyl carboxylate group in membrane permeability is uncharacterized. Comparative studies with ethyl or benzyl esters could clarify structure-pharmacokinetic relationships.
- Target Validation : No published data exists on the compound’s activity against fungal CYP51 or human cancer targets. BRET-based assays, as used for related hybrids, could fill this gap.
- Resistance Profiling : While efflux pump induction is reduced in some hybrids, systematic studies on ATP-binding cassette (ABC) transporter interactions are lacking.
This compound’s unique structure—featuring a compact triazole-carboxamide-piperidine framework—positions it as a promising candidate for addressing these gaps. Future research should prioritize in vitro enzyme inhibition assays and in silico ADMET profiling to unlock its full therapeutic potential.
Properties
IUPAC Name |
methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELKCJGPPGICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the use of click chemistry, which is a powerful and versatile method for constructing 1,2,3-triazole rings. The process generally starts with the preparation of an azide and an alkyne, which are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and carboxamide groups are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Yield (%) | Analytical Confirmation |
|---|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, aqueous ethanol, reflux | 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylic acid | 85–92 | NMR, HPLC |
| Amide Hydrolysis | 6M HCl, 100°C, 12 h | 4-((1-methyl-1H-1,2,3-triazole-4-carboxylic acid)methyl)piperidine-1-carboxylate | 78 | IR (loss of amide I band at 1650 cm) |
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Ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate stabilized by the piperidine nitrogen.
-
Amide hydrolysis under acidic conditions generates a free carboxylic acid, confirmed by IR spectroscopy.
Nucleophilic Substitutions
The piperidine nitrogen and triazole ring participate in substitution reactions:
a. Piperidine N-Alkylation
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Reacts with methyl iodide in DMF/KCO at 0°C to form a quaternary ammonium salt (yield: 67%) .
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Mechanism : SN2 displacement at the piperidine nitrogen, confirmed by NMR shift of N–CH at δ 45.2 ppm.
b. Triazole Functionalization
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Undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles (yield: 76–82%) .
Ring-Opening and Cross-Coupling Reactions
The piperidine ring exhibits limited ring-opening reactivity, but the triazole moiety participates in cross-couplings:
| Reaction | Partners | Conditions | Products |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Aryl boronic acids | Pd(PPh), KCO, DMF | 4-((1-aryl-1H-1,2,3-triazole-4-carboxamido)methyl) derivatives |
| Buchwald–Hartwig Amination | Primary amines | Pd(dba), Xantphos, toluene | N-alkylated piperidine-triazole conjugates |
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Suzuki couplings modify the triazole’s aryl group, enhancing steric and electronic diversity .
-
Single-crystal X-ray data confirm retention of the piperidine chair conformation post-modification .
Reductive Transformations
The carboxamide group undergoes selective reductions:
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LiAlH4_44 reduces the amide to a secondary amine (yield: 62%), forming 4-((1-methyl-1H-1,2,3-triazole-4-yl)methylaminomethyl)piperidine.
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NaBH4_44/I2_22 selectively reduces the ester to a primary alcohol without affecting the amide (yield: 54%) .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the piperidine ring (TGA-DSC).
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Photodegradation : UV irradiation (254 nm) induces C–N bond cleavage in the triazole ring, forming nitrile byproducts (HPLC-MS) .
Computational Insights
DFT calculations (B3LYP/6-31G*) predict:
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Electron-deficient triazole enhances electrophilicity at the carboxamide carbonyl (MEP analysis) .
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Piperidine ring puckering modulates steric accessibility for nucleophilic attacks .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing targeted inhibitors and prodrugs. Experimental validations using NMR, X-ray crystallography, and mass spectrometry ensure reliability in synthetic applications .
Scientific Research Applications
Anticancer Potential
Several studies have highlighted the anticancer properties of compounds containing triazole and piperidine moieties. For instance:
- Cell Line Studies : Research has shown that derivatives similar to methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). These studies utilize assays such as MTT to measure cell viability and determine IC50 values .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 20.12 |
| Compound B | A549 | 10.84 |
| Doxorubicin (control) | Various | 0.92 |
This table illustrates the comparative potency of synthesized compounds against established anticancer agents.
Antimicrobial Activity
The incorporation of triazole rings has been linked to enhanced antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Therapeutic Applications
The unique structural features of this compound make it a candidate for various therapeutic applications:
- Anticancer Agents : As mentioned earlier, its derivatives show promise as anticancer drugs due to their ability to induce apoptosis in cancer cells.
- Antimicrobial Agents : Its effectiveness against bacteria positions it as a potential treatment for infections resistant to conventional antibiotics.
- Neurological Applications : Compounds featuring piperidine structures are often explored for their neuroprotective effects and potential in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity. One derivative showed an IC50 value significantly lower than that of doxorubicin, indicating strong potential for further development .
Case Study 2: Antimicrobial Activity Evaluation
Another study focused on assessing the antimicrobial properties of triazole-containing compounds against various pathogens. The results indicated that certain derivatives inhibited bacterial growth effectively, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its triazole-carboxamido-methyl substituent. Below is a detailed comparison with similar piperidine-carboxylate derivatives:
| Compound Name | Key Substituents | CAS Number | Structural Differences | Potential Applications |
|---|---|---|---|---|
| Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate | 1-Methyltriazole, carboxamido-methyl, methyl ester | Not Available | Central triazole group enhances polarity and hydrogen-bonding capacity. | Enzyme inhibition, antimicrobial agents |
| tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate | 2-Aminophenoxy, tert-butyl ester | 614730-59-5 | Bulkier tert-butyl group increases lipophilicity; phenoxy moiety enables π-π stacking. | CNS-targeted therapeutics |
| tert-Butyl 4-((2-bromo-6-fluorophenyl)(1H-imidazol-1-yl)methyl)piperidine-1-carboxylate | Bromo-fluoro-phenyl, imidazole, tert-butyl ester | 2033173-30-5 | Halogenated aromatic ring improves electrophilic reactivity; imidazole aids metal binding. | Anticancer, kinase inhibitors |
| tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate | Quinazoline, bromo-fluoro-phenyl, methoxy | 338992-20-4 | Quinazoline core mimics ATP-binding sites; methoxy group enhances solubility. | Tyrosine kinase inhibitors, EGFR antagonists |
Key Observations :
- The triazole group in the target compound offers superior metabolic stability compared to imidazole or phenyl groups in analogs, as triazoles resist oxidative degradation .
- Halogenated analogs (e.g., bromo-fluoro derivatives) exhibit enhanced electrophilicity but may incur higher toxicity risks .
Analytical Techniques and Validation
The structural elucidation of such compounds relies on:
Biological Activity
Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 250.30 g/mol. The presence of the triazole ring is significant as it often contributes to various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
- Anticancer Activity : Triazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that triazole-containing compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .
- Antimicrobial Properties : The triazole moiety is known for its antifungal properties, particularly against Candida species and other fungal pathogens .
Biological Activity Data
The following table summarizes key biological activities reported for similar triazole derivatives:
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.23 | AChE |
| Compound B | BuChE Inhibition | 0.13 | BuChE |
| Compound C | Cytotoxicity | <10 | Cancer Cells |
| Compound D | Antifungal | 0.5 | Fungal Pathogens |
Case Studies
Recent studies have highlighted the activity of triazole-containing compounds:
- Anticancer Studies : A study evaluated a series of triazole derivatives against various cancer cell lines, revealing that methyl-substituted triazoles exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of triazole derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
- Antimicrobial Efficacy : Research demonstrated that certain triazole derivatives exhibited potent antifungal activity against resistant strains of Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
- Monitor reaction progress using TLC or HPLC-MS .
Basic: Which crystallographic tools are suitable for structural determination and refinement?
Answer:
- Data Processing : Use the WinGX suite for integration, scaling, and absorption corrections .
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL is preferred for anisotropic displacement parameters and hydrogen bonding analysis. Implement restraints for disordered moieties (e.g., methyl groups) .
Q. Example Workflow :
Advanced: How to optimize reaction yields during the amidation step?
Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
- Stoichiometry : Use 1.2–1.5 equivalents of carbodiimide reagent (e.g., EDC) relative to the carboxylic acid .
Validation : Confirm product integrity via -NMR (amide proton at δ 6.5–8.0 ppm) and IR (C=O stretch ~1650 cm) .
Advanced: How to resolve discrepancies between computational and experimental spectral data?
Answer:
Discrepancies may arise from conformational flexibility or solvent effects.
Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR shifts and compare with experimental data .
- Use Mercury (CCDC) to overlay crystallographic and optimized structures .
Experimental Validation :
- Acquire variable-temperature NMR to detect tautomerism or dynamic processes .
- Re-examine purity via HPLC-MS (ESI+ mode) to rule out impurities .
Case Study : For pyrazole derivatives, discrepancies in -NMR carbonyl signals were resolved by identifying keto-enol tautomerism .
Safety: What handling precautions are critical for this compound?
Answer:
Based on analogous compounds:
Q. Emergency Protocols :
- Spill cleanup: Absorb with vermiculite, neutralize with 5% acetic acid .
- Disposal: Incinerate in EPA-approved hazardous waste facilities .
Stability: How to design accelerated degradation studies for shelf-life prediction?
Answer:
Adopt ICH Q1A guidelines with modifications:
Stress Conditions :
- Thermal : 40°C, 75% RH for 6 months.
- Oxidative : 3% HO at 25°C for 24 hours.
- Photolytic : Expose to UV (320–400 nm) for 48 hours .
Analysis :
- Monitor degradation via UPLC-PDA (210–400 nm) and HRMS for byproduct identification .
- Quantify stability-indicating parameters (e.g., half-life, Arrhenius plots) .
Outcome : Identify labile sites (e.g., ester linkage) for formulation improvements .
Data Contradiction: How to address inconsistent crystallographic and DFT bond-length data?
Answer:
Refinement Checks :
- Verify hydrogen atom placement using SHELXL’s HFIX commands .
- Apply Hirshfeld surface analysis to detect intermolecular interactions affecting bond lengths .
Computational Calibration :
Example : For piperidine rings, torsional angles often deviate by <5° between experimental and optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
